molecular formula C16H14O3 B191451 4'-Hydroxy-4-methoxychalcone CAS No. 6338-81-4

4'-Hydroxy-4-methoxychalcone

Cat. No. B191451
CAS RN: 6338-81-4
M. Wt: 254.28 g/mol
InChI Key: RTCVAWRRHHSOCC-NYYWCZLTSA-N
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Description

4’-Hydroxy-4-methoxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has the molecular formula C16H14O3 .


Synthesis Analysis

The synthesis of 4’-Hydroxy-4-methoxychalcone can be achieved through Claisen-Schmidt condensation from 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in aqueous KOH as a catalyst in ethanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-4-methoxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The molecule has a molecular weight of 254.281 Da .


Chemical Reactions Analysis

Chalcones like 4’-Hydroxy-4-methoxychalcone are known to undergo a variety of chemical reactions. For instance, they can be hydrogenated to form dihydrochalcones . They can also undergo oxidative cyclization reactions .


Physical And Chemical Properties Analysis

4’-Hydroxy-4-methoxychalcone has a density of 1.2±0.1 g/cm3, a boiling point of 467.0±45.0 °C at 760 mmHg, and a flash point of 176.9±22.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Photochromic Properties and Optical Memory

4'-Hydroxy-4-methoxychalcone demonstrates notable photochromic properties, making it a potential candidate for photon-mode erasable optical memory systems with nondestructive readout ability. This system shows fatigue-resistant properties, confirmed through multiple write-and-erase cycles (Horiuchi et al., 2000).

Potential Anticancer Applications

Derivatives of 4'-Hydroxy-4-methoxychalcone, such as 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone, synthesized through cyclization reactions, have shown cytotoxicity activity as potential anticancer agents against cervical and colon cancer cells (Matsjeh et al., 2017).

Applications in Chemical Actinometry

4'-Hydroxy-4-methoxychalcone has been utilized as a chemical actinometer. The quantum yields for photochemical conversion into flavylium ion vary depending on factors like UV light wavelength and solvent, highlighting its potential in photophysical studies (Matsushima et al., 1994).

Antibacterial Activity

Synthesized derivatives of 4'-Hydroxy-4-methoxychalcone have been studied for their antibacterial activity. For instance, 4-Hydroxy-2-Methylchalcone synthesized from meta-cresol has shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus (Ismiyarto et al., 2018).

Excited State Dynamics and Solvent Polarity Effects

The excited-state properties of derivatives of 4'-Hydroxy-4-methoxychalcone, such as DEAHC, have been studied in various solvents. These studies provide insights into the photophysical parameters like fluorescence quantum yields and lifetimes, which are influenced by solvent polarity (Song et al., 2018).

Inhibition of Inflammatory Responses

Certain derivatives of 4'-Hydroxy-4-methoxychalcone can inhibit lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in murine macrophage cells. This suggests potential anti-inflammatory applications (Ban et al., 2004).

Crystal Structure and Molecular Interactions

Studies on the crystal structure of related compounds, such as 4-methoxychalcone, have provided insights into molecular interactions and packing, which are crucial for understanding their chemical behavior and potential applications (Rabinovich & Schmidt, 1970).

Antioxidant Activities

4'-Hydroxy-4-methoxychalcone and its analogues have been analyzed for their hydroxyl radical scavenging (antioxidant) effects, which are significant for understanding their potential in combating oxidative stress-related diseases (Perjési & Rozmer, 2011).

Anti-angiogenic and Anti-tumor Activities

2'-Hydroxy-4'-methoxychalcone, a related compound, exhibits both anti-angiogenic and anti-tumor activities. This includes inhibiting angiogenesis in chick embryos and mice models, suggesting its potential in cancer therapy (Lee et al., 2006).

Safety And Hazards

4’-Hydroxy-4-methoxychalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While the specific future directions for 4’-Hydroxy-4-methoxychalcone are not mentioned in the search results, chalcones in general are being studied for their potential therapeutic applications. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Further pharmacobotanical, biotechnological, and medicinal studies on the field of chalcone research are encouraged .

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCVAWRRHHSOCC-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-4-methoxychalcone

CAS RN

6338-81-4
Record name NSC 40922
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To a solution of sodium hydroxide (100 g, 2.50 mol) in 1.8 L of a 10:8 mixture of water and methanol was added 4-hydroxyacetophenone (136 g, 1.00 mol). After stirring at room temperature for 30 minutes, 4-Methoxybenzaldehyde (136 g, 1.00 mol) was added to this mixture. The reaction mixture was stirred at 50° C. oil bath for 16 hours. A clear yellow solution resulted which was allowed to stir at room temperature for 30 minutes. 1N HCl aq (500 mL) and 600 mL of a 1:1 mixture of dichloromethane and THF were added to result two layers. The organic layer was washed by saturated NaHCO3 aq. (300 mL×2) and water (300 mL×3) and evaporated to yield orange solid. This solid was washed by 300 mL of EtOAc two times. The resulted yellow solid was dried in vacuo. Yield 133 g (52%). 1H NMR (CDCl3): δ3.85 (s, 3H), 6.93 (m, 4H), 7.47 (d, 1H), 7.50 (d, 2H), 7.75 (d, 1H), 7.96 (d, 2H).
Quantity
100 g
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136 g
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136 g
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500 mL
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Synthesis routes and methods II

Procedure details

To a well-stirred solution of 4-hydroxy acetophenone, 1 (10 g, 73.5 mmol) and 4-methoxy benzaldehyde, 4 (8.9 mL, 73.5 mmol) in methanol (140 mL) was added 50% w/v aqueous sodium hydroxide solution (70 mL). The reaction mixture was stirred at room temperature for 12 h and then evaporated in vacuo. Water was added and acidified with hydrochloric acid (1N) and extracted with ethyl acetate. The organic layer was separated, washed with water, dried over sodium sulphate, filtered and evaporated in vacuo. The residue yielded pure 7 after purification by column chromatography. Yield 16.8 g (90%); mp 184-185° C. MS (EI) m/z 254 (M+, 100%), 253 (34.7%), 239 (32.3%), 161 (36.8%), 121 (79.5%); IR (KBr) 3371, 1654; 1H NMR (200 MHz, CDCl3) δ 7.99 (d, J=8.6 Hz, 2H), 7.78 (d, J=15.6 Hz, 1H), 7.60 (d, J=8.6 Hz, 2H), 7.41 (d, J=15.6 Hz, 1H), 6.93 (d, J=7.2 Hz, 4H), 5.85 (s, 1H), 3.86 (s, 3H).
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10 g
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4
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8.9 mL
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140 mL
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70 mL
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Synthesis routes and methods III

Procedure details

Into an ethanol solution (5 liters) comprising 500 g (3.67 moles) of anisaldehyde and 500 g (3.67 moles) of 4-hydroxyacetophenone was dropped an aqueous solution (600 ml) of 250 g of sodium hydroxide in about 80 minutes in a stream of nitrogen. Thereafter, the mixture was heated to 50° C. and agitated for 24 hours. The reaction mixture was cooled down to room temperature, to which were added 2 liters of 12% hydrochloric acid and then 4 liters of water, whereupon crystals settled. The crystals were collected by filtration and quickly washed with ethanol, followed by drying under reduced pressure to obtain 750 g of the intended compound (2.95 moles, yield 80%). The compound was recrystallized from ethanol to obtain light yellow prismatic purified crystals. The melting point and various spectral data of the compound coincided with those of a reference compound.
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2 L
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4 L
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500 g
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500 g
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600 mL
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5 L
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Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Hydroxy-4-methoxychalcone
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Reactant of Route 6
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Citations

For This Compound
63
Citations
ES VH, S Mulyani - 2022 - scitepress.org
… Green Synthesis, 4-Hydroxy-4′-Methoxychalcone, Grinding Techniques … The synthesis of the 4-hydroxy-4′-methoxychalcone has been synthesized by grinding techniques. This …
Number of citations: 2 www.scitepress.org
A Bernardes, M Kuzma… - The Open …, 2022 - openmedicinalchemistryjournal.com
… The present investigations were designed to study the intestinal elimination and metabolism of the 4’-hydroxy-4-methoxychalcone 1 and its bis-Mannich analog 2 in rat proximal jejunum…
AEM Nor-Eljaleel, HMA Fadul, SMH Ayuob… - … Research Journal of …, 2015 - academia.edu
… The compound 4-Hydroxy-4'-methoxychalcone was prepared by reacting 4-hydroxybenzaldehyde with 4-methoxyacetophenone. The aminomethylation of this chalcone was …
Number of citations: 1 www.academia.edu
M Stompor, B Żarowska - Molecules, 2016 - mdpi.com
… Among eight 4′-methoxychalcones 8–15 tested for antimicrobial activity, only 4-hydroxy-4′-methoxychalcone 8 inhibited the growth of the golden staph S. aureus and yeast R. rubra (…
Number of citations: 63 www.mdpi.com
Y Fei, Y Shao, W Wang, Y Cheng, B Yu, X He, J Zhang - 2021 - mbl.or.kr
… In this work, three tested chalcones, 4'-hydroxychalcone (Compound 1), 4'-hydroxy-4-methylchalcone (Compound 2) and 4-hydroxy-4'-methoxychalcone (Compound 3) were all …
Number of citations: 1 www.mbl.or.kr
길윤서 - 2015 - dspace.ewha.ac.kr
… -3'-methoxyangelicin (103), (-)-cis-(3'R,4'R)-4'-O-angeloylkhellactone-3'-O-β-D-glucopyranoside (106)로, 9개 물질은 새로운 칼콘 구조의 2',3'-furano-4-hydroxy-4'-methoxychalcone (110)…
Number of citations: 0 dspace.ewha.ac.kr
YS Kil, SK Choi, YS Lee, M Jafari… - Journal of natural …, 2015 - ACS Publications
… ]chalcone (3), 2′,3′-furano-4-hydroxy-4′-methoxychalcone (4), and (±)-4-hydroxy-2′,3… , the structure of 4 was defined as the new 2′,3′-furano-4-hydroxy-4′-methoxychalcone. …
Number of citations: 25 pubs.acs.org
YS Kil, SK Choi, YS Lee, EK Seo - Planta Medica, 2015 - thieme-connect.com
… hydroxy-7-methoxy-3, 7-dimethyl-2-octenyl] chalcone (2), 4, 2', 4'-trihydroxy-3'-[(2E)-3-methyl-5-(1, 3-dioxolan-2-yl)-2-pentenyl] chalcone (3), 2', 3'-furano-4-hydroxy-4'-methoxychalcone …
Number of citations: 2 www.thieme-connect.com
S Iwata, T NISHiNo, N NAGATA, Y SATOMI… - Biological and …, 1995 - jstage.jst.go.jp
More than forty chalcone derivatives were synthesized to examine their structure—activity relationship against tumorigenesis. As a primary screening test, the inhibitory activities of the …
Number of citations: 57 www.jstage.jst.go.jp
V Verma, S Kher, RN Kapoor - Acta Chim. Acad. Sci. Hung.;(Hungary), 1984 - osti.gov
… Prsup(i)OH with hydroxychalcones such as 2'-hydroxychalcone (HC/sub 1/), 4'-hydroxychalcone (HC/sub 2/) and 4'-hydroxy-4-methoxychalcone (HC/sub 3/) in different stoichiometric …
Number of citations: 1 www.osti.gov

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